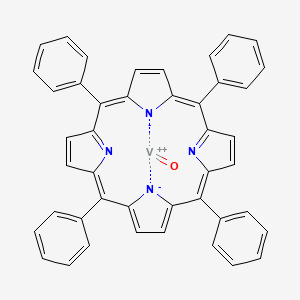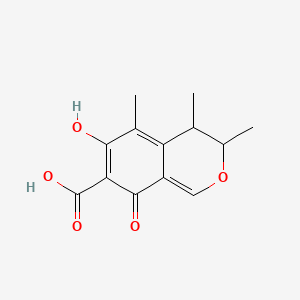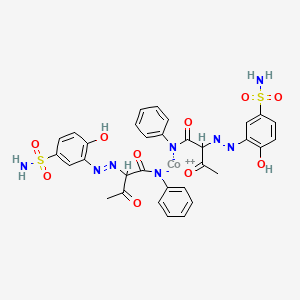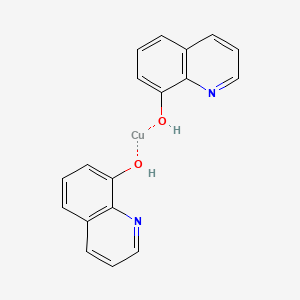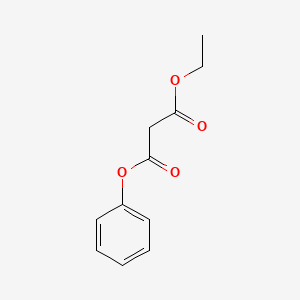
Nickel hypophosphite hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nickel hypophosphite hexahydrate involves chemical reactions that produce this compound as a result of specific reactant interactions. Although direct synthesis of nickel hypophosphite hexahydrate is not detailed in the available literature, studies on related nickel complexes and hypophosphite compounds offer insights into potential synthesis pathways, highlighting the versatility of nickel in forming various compounds under different conditions (Kuratieva, Naumova, & Naumov, 2002).
Molecular Structure Analysis
The molecular structure of nickel hypophosphite hexahydrate, while not directly described, can be inferred from related compounds. For example, the structure of hexaaquacobalt(II) bis(hypophosphite) shares similarities with potential nickel hypophosphite structures, where nickel atoms may have octahedral coordination surrounded by water molecules and hypophosphite anions acting as ligands. This suggests a complex geometry and bonding environment around the nickel ion, indicative of the compound's unique chemical behavior (Kuratieva, Naumova, & Naumov, 2002).
Chemical Reactions and Properties
Nickel hypophosphite hexahydrate participates in chemical reactions that underline its reactivity and potential as a precursor for various nickel-containing materials. The vibrational spectroscopic study of nickel(II) hypophosphite reveals insights into its chemical behavior, suggesting the presence of complex interactions within its structure and potential reactivity pathways in various conditions (Bickley, Edwards, Gustar, & Tait, 1992).
Physical Properties Analysis
The physical properties of nickel hypophosphite hexahydrate, such as solubility, density, and crystal structure, are crucial for understanding its behavior in different environments. While specific studies on nickel hypophosphite hexahydrate are limited, related research on nickel compounds provides a foundation for predicting its physical characteristics, including crystallography and solubility behavior in various solvents (Abrahams, Donaldson, & Khan, 1995).
Chemical Properties Analysis
The chemical properties of nickel hypophosphite hexahydrate, including reactivity with other compounds and stability under different conditions, are fundamental to its applications. Studies on related nickel compounds and phosphite derivatives offer insights into the chemical behavior of nickel hypophosphite hexahydrate, including its potential oxidation states, coordination chemistry, and reactivity towards other chemical species (Guan, Li, Zhang, & Tao, 2009).
Applications De Recherche Scientifique
1. Electroless Nickel Plating
- Application Summary: Nickel hypophosphite is used in the electroless nickel plating process. This process involves the deposition of a nickel-phosphorus alloy onto a metal surface via an autocatalytic chemical reaction, without the use of an electrical power source .
- Methods of Application: The polarization curve and cyclic voltammetry techniques were used to investigate the electrochemical behavior of nickel in the hypophosphorous acid solution. Nickel hypophosphite synthesized by the direct electrooxidation method was directly used for electroless nickel plating .
- Results: The nickel plating layer obtained from the bath containing the electrolyte has a more compact surface, higher phosphorus content, and better corrosion resistance compared to industrial nickel deposition .
2. Hydrogen Evolution Reaction
- Application Summary: Nickel phosphides, which can be synthesized from nickel hypophosphite, have been widely explored for electrocatalytic hydrogen evolution reaction (HER) due to their unique electronic properties, efficient electrocatalytic performance, and superior anti-corrosion feature .
- Methods of Application: Various approaches have been developed to prepare nickel phosphide electrocatalysts, which can be mainly classified into five routes according to the different generation routes of phosphine in nickel phosphides .
- Results: The production of hydrogen through electrochemical water splitting driven by clean energy becomes a sustainable route for utilization of hydrogen energy, while an efficient hydrogen evolution reaction (HER) electrocatalyst is required to achieve a high energy conversion efficiency .
3. Supercapacitive Performance
- Application Summary: Nickel phosphide, synthesized from nickel hypophosphite, has been used to enhance the supercapacitive performance of materials .
- Methods of Application: Nickel phosphide is fabricated from 3-mercaptopropionic acid on carbon cloth by a simple and facile electrodeposition technique .
- Results: The electrode exhibits a specific capacitance of 227.03 F g −1 (136.22 mA h g −1) at a current density of 0.5 A g −1. The electrode also exhibits excellent cycling stability of 81% of its initial value after 3000 cycles .
4. Reduction of Nitriles to Aldehydes
- Application Summary: Nickel hypophosphite has been used in the reduction of nitriles to aldehydes .
- Methods of Application: The reduction process can be accomplished by Raney nickel in the absence of sodium hypophosphite, of formic acid, or of hydrogen, in an aqueous acetic acid or aqueous HCl-ethanol system .
- Results: The results of this application were not specified in the source .
5. Corrosion Resistance
- Application Summary: Electroplated or electrolessly plated nickel phosphide alloy materials, which can be synthesized from nickel hypophosphite, are known to be more corrosion resistant than nickel alone .
- Methods of Application: The process involves electroplating or electroless plating of nickel phosphide alloy materials .
- Results: These materials have been investigated as hydrogen evolution catalysts in alkaline environments .
6. Synthesis of Lithium Iron Phosphate Cathode
- Application Summary: The waste solution from the nickel hypophosphite electroless plating process can be directly used as a raw material to synthesize one kind of multi-doped lithium iron phosphate cathode for lithium-ion batteries .
- Methods of Application: The synthesis involves using the waste solution from the nickel hypophosphite electroless plating process .
- Results: The synthesized lithium iron phosphate cathode for lithium-ion batteries has excellent electrochemical properties .
Safety And Hazards
When handling Nickel hypophosphite hexahydrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Orientations Futures
Nickel phosphides are highly attractive low-cost (electro)catalysts, thanks to their unique electronic structure, versatile phase diagram, and chemical stability . There is significant interest in developing new inexpensive catalysts for solid polymer electrolyte electrolysers which require acid stable catalysts .
Propriétés
Numéro CAS |
13477-97-9 |
|---|---|
Nom du produit |
Nickel hypophosphite hexahydrate |
Formule moléculaire |
H12NiO10P2 |
Poids moléculaire |
292.73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



